

Spectral Data Analysis of 3-Iodo-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodo-4-methylpyridine

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Introduction

3-Iodo-4-methylpyridine is a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the carbon-iodine bond in cross-coupling reactions. Accurate structural elucidation and characterization of such intermediates are paramount for ensuring the integrity of subsequent synthetic steps and the identity of final products. This technical guide provides a comprehensive overview of the spectral data expected for **3-iodo-4-methylpyridine**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note on Data Availability: As of the compilation of this guide, experimental spectral data for **3-iodo-4-methylpyridine** is not readily available in public spectral databases. The information presented herein is based on predicted data and established principles of spectroscopic analysis for related compounds.

Data Presentation

The following tables summarize the available spectral data for **3-iodo-4-methylpyridine**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

Technique	Nucleus	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
^1H NMR	^1H	No experimental data available	-	-	-
^{13}C NMR	^{13}C	No experimental data available	-	-	-

Table 2: Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
No experimental data available	-	-

Table 3: Mass Spectrometry (MS) Data

Predicted data obtained from PubChem.[\[1\]](#)

Adduct	Mass-to-Charge Ratio (m/z)
$[\text{M}+\text{H}]^+$	219.96178
$[\text{M}+\text{Na}]^+$	241.94372
$[\text{M}-\text{H}]^-$	217.94722
$[\text{M}+\text{NH}_4]^+$	236.98832
$[\text{M}+\text{K}]^+$	257.91766
$[\text{M}]^+$	218.95395
$[\text{M}]^-$	218.95505

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-15 mg of the solid **3-iodo-4-methylpyridine** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 , or dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
 - Transfer the solution to a standard 5 mm NMR tube.
 - Cap the NMR tube securely.
- Data Acquisition (^1H and ^{13}C NMR):
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.
 - For ^1H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum. For ^1H NMR in CDCl_3 , the residual solvent peak is typically set to 7.26 ppm. For ^{13}C NMR in CDCl_3 , the solvent peak is set to 77.16 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):[\[2\]](#)
 - Dissolve a small amount (a few milligrams) of **3-iodo-4-methylpyridine** in a volatile organic solvent (e.g., methylene chloride or acetone).[\[2\]](#)
 - Place a single, clean, and dry salt plate (e.g., KBr or NaCl) on a clean surface.[\[2\]](#)
 - Using a pipette, apply a drop of the sample solution to the center of the salt plate.[\[2\]](#)
 - Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[2\]](#)
- Data Acquisition (FT-IR):
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Ensure the peak intensities are within an appropriate range. If the peaks are too intense (saturated), prepare a more dilute sample film. If they are too weak, add more sample solution to the plate and re-dry.^[2]
- Data Analysis:
 - Identify the characteristic absorption bands (peaks) in the spectrum.
 - Correlate the wavenumbers (in cm^{-1}) of these bands to specific functional groups and bond vibrations within the molecule.

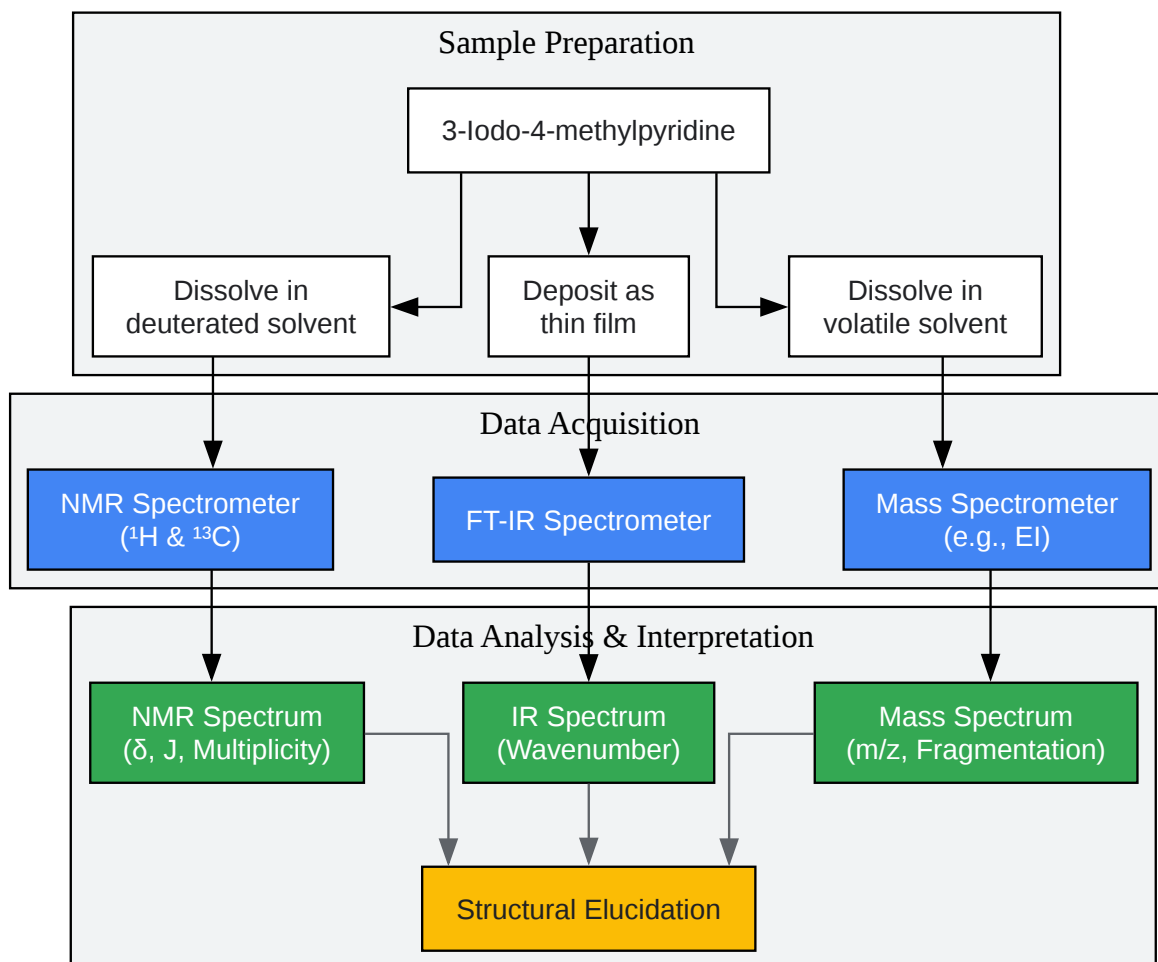
Mass Spectrometry (MS)

- Sample Preparation and Introduction:
 - Prepare a dilute solution of **3-iodo-4-methylpyridine** in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization (Electron Ionization - EI):
 - The sample is introduced into the ion source, which is under high vacuum.
 - The volatile sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($\text{M}^{+\bullet}$).
 - The high energy of EI can also cause the molecular ion to fragment into smaller, characteristic ions.
- Mass Analysis:

- The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis:
 - A detector records the abundance of ions at each m/z value.
 - The resulting mass spectrum is a plot of relative ion intensity versus m/z .
 - The peak with the highest m/z value often corresponds to the molecular ion, which can be used to determine the molecular weight of the compound.
 - The fragmentation pattern provides structural information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like **3-iodo-4-methylpyridine**.



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Caption: Workflow for Spectroscopic Analysis of **3-Iodo-4-methylpyridine**.

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